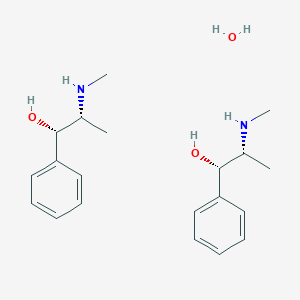

L-(-)Ephedrine hemihydrate

Vue d'ensemble

Description

L-(-)Ephedrine hemihydrate is a form of ephedrine, which is an alpha and beta-adrenergic agonist . It is used to treat hypotension under anesthesia, allergic conditions, bronchial asthma, and nasal congestion . It appears as colorless crystals or a white, crystalline powder; it is odourless or has a slight, aromatic odour .

Synthesis Analysis

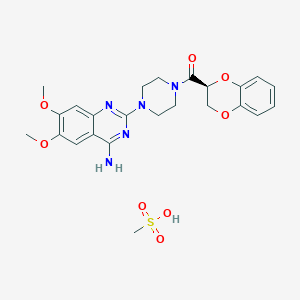

Ephedrine can be produced through three methods: traditional extraction from plant species of Ephedra, a synthetic chemical process involving resolution of the racemic mixture, and a process which involves the biotransformation of benzaldehyde to L-PAC by various species of yeasts followed by reductive animation .Molecular Structure Analysis

Ephedrine is a mixed adrenergic agonist with a molecular formula of C10H15NO . It has a molecular mass of 165.232 Da and a mono-isotopic mass of 165.115356 Da .Chemical Reactions Analysis

Ephedrine can undergo various chemical reactions due to its structure. For instance, it can be involved in the inter-conversion of alkaloids . It can also be modified by the substitution of the hydroxy group by chlorine, sulfur, selenium, or nitrogen atoms .Physical And Chemical Properties Analysis

Ephedrine hemihydrate has a molecular formula of C20H32N2O3 and an average mass of 348.480 Da . It is soluble in water, ethanol, chloroform, ether, and glycerol .Applications De Recherche Scientifique

Neutron Powder Diffraction Studies L-(-)Ephedrine hemihydrate has been used in neutron studies. Specifically, it was part of a study where the structure of L-(-)-ephedrine hemihydrate was solved from neutron powder diffraction data using a perdeuterated cryoprotectant (Krebs et al., 2001).

Biogenic Amine Transporters and Receptorome Analysis L-(-)Ephedrine hemihydrate has been studied for its interaction with biogenic amine transporters and a wide range of human receptors. This research offers insights into its pharmacological effects, particularly as a norepinephrine transporter substrate (Rothman et al., 2003).

Role in Uterine Vascular Physiology Research has investigated the effects of ephedrine on nitric oxide release in ovine uterine arteries. This study provided insights into the pharmacological actions of ephedrine during pregnancy (Li, Tong, & Eisenach, 1996).

Structural and Spectroscopic Analysis The structure and properties of ephedrinum salt have been studied, comparing the stable conformers of the ephedrinum cation with those of the free-base ephedrine hemihydrate (Ivanova et al., 2010).

Impact on Human Beta-Adrenergic Receptor Subtypes L-(-)Ephedrine hemihydrate's direct effects on human beta-adrenergic receptor subtypes have been studied, revealing its stereoselective actions and potency across different receptor subtypes (Vansal & Feller, 1999).

Biotransformation for Pharmaceutical Production L-(-)Ephedrine hemihydrate's production through biotransformation processes has been reviewed. This encompasses the production of key intermediates like L-phenylacetylcarbinol (L-PAC) using various yeasts (Rogers, Shin, & Wang, 1997).

Oxidative Stability Screening Research has been conducted on oxidative stability screening methods for pharmaceutical solids, including various forms of ephedrine. This offers insights into the stability and degradation pathways of ephedrine in solid dosage forms (Zhu, Zhang, George, & Zhou, 2011).

Toxicokinetics in Zebrafish The uptake, distribution, and toxicokinetics of ephedrine have been studied in zebrafish, providing valuable data on its behavior and ecological risks in aquatic organisms (Yin et al., 2021).

Safety And Hazards

Ephedrine can cause various side effects such as giddiness, headache, nausea, vomiting, sweating, thirst, tachycardia (rapid heart-beat), pruritus, precordial pain, palpitations, difficult urination, muscular weakness and tremors, restlessness, and insomnia . It should be kept in a well-closed container, protected from light .

Propriétés

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583537 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-(-)Ephedrine hemihydrate | |

CAS RN |

144429-10-7 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

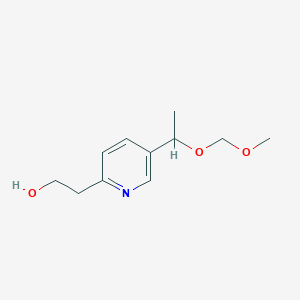

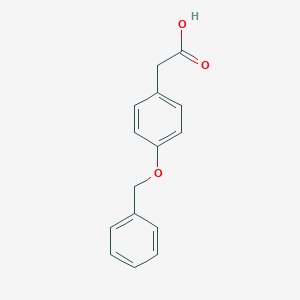

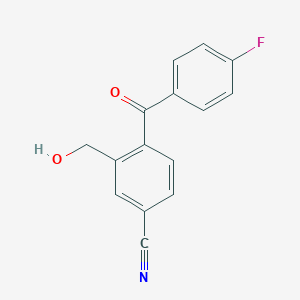

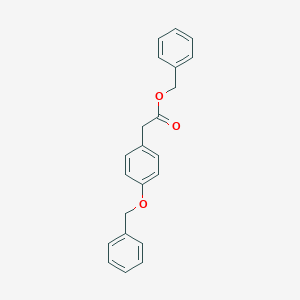

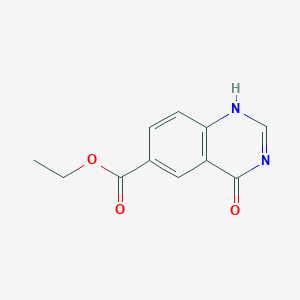

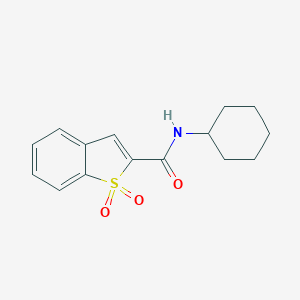

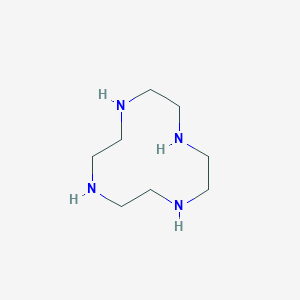

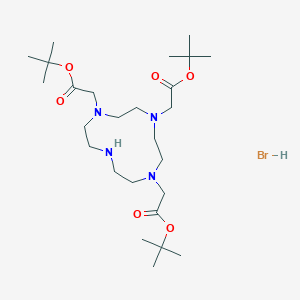

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)